![molecular formula C17H13BrN2OS B2805545 (E)-4-bromo-2-(((4-(2-methylthiazol-4-yl)phenyl)imino)methyl)phenol CAS No. 54882-95-0](/img/structure/B2805545.png)
(E)-4-bromo-2-(((4-(2-methylthiazol-4-yl)phenyl)imino)methyl)phenol
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Overview
Description
(E)-4-bromo-2-(((4-(2-methylthiazol-4-yl)phenyl)imino)methyl)phenol, also known as MTT-phenol-bromide, is a chemical compound that has been widely used in scientific research. It is a synthetic organic molecule that consists of a bromine atom, a thiazole ring, and a phenol group. MTT-phenol-bromide has been used in various applications, including as a reagent for the detection of cell viability and proliferation, as well as a precursor for the synthesis of other organic compounds.
Scientific Research Applications
Environmental and Analytical Chemistry
Studies on compounds like 2,4,6-Tribromophenol and derivatives of cinnamic acid have highlighted their environmental presence and potential for various applications. For example, 2,4,6-Tribromophenol is extensively studied for its environmental concentrations and toxicology, indicating its significance in environmental pollution and potential applications in monitoring environmental safety (Koch & Sures, 2018). Similarly, cinnamic acid derivatives are explored for their anticancer properties, suggesting a pathway for developing therapeutic agents (De, Baltas, & Bedos-Belval, 2011).
Fluorescent Chemosensors
Fluorescent chemosensors, based on compounds like 4-Methyl-2,6-diformylphenol, showcase the utility of phenolic derivatives in detecting various analytes, including metal ions and neutral molecules. This suggests potential applications of (E)-4-bromo-2-(((4-(2-methylthiazol-4-yl)phenyl)imino)methyl)phenol in developing new sensors and diagnostic tools (Roy, 2021).
Antioxidant and Pharmacological Properties
Compounds with antioxidant properties, such as thymol, have been extensively studied for their therapeutic potential. Thymol’s pharmacological properties include anti-inflammatory, antibacterial, and antitumor activities, suggesting that structurally or functionally similar compounds like this compound could also exhibit beneficial pharmacological effects (Nagoor Meeran et al., 2017).
Synthetic and Catalytic Applications
The synthesis and application of heterocyclic compounds, as seen in studies on 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrate the potential of phenolic derivatives in organic synthesis and as catalysts for producing a variety of heterocyclic structures. This indicates a pathway for this compound in catalysis and synthetic chemistry (Gomaa & Ali, 2020).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level due to their diverse biological activities .
properties
IUPAC Name |
4-bromo-2-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-20-16(10-22-11)12-2-5-15(6-3-12)19-9-13-8-14(18)4-7-17(13)21/h2-10,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPVUYZRLUQBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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